
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid (2-CDA) is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of acetic acid, and has been studied for its potential use in the synthesis of various organic compounds and in the development of therapeutic drugs. In
科学的研究の応用
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-chloro-3,4-dimethoxybenzoic acid and 2-chloro-3,4-dimethoxybenzaldehyde. It has also been used in the development of therapeutic drugs, such as 2-chloro-3,4-dimethoxybenzyl alcohol, which is a potential anti-inflammatory agent. Additionally, this compound has been used in the synthesis of 2-chloro-3,4-dimethoxybenzyl esters, which are potential anti-cancer agents.
作用機序
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid is not well understood. However, it is believed that this compound binds to enzymes in the body and modifies their activity. This modification of enzyme activity can lead to changes in biochemical and physiological processes. Additionally, this compound may act as an antioxidant, reducing the formation of free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may affect the activity of enzymes involved in the metabolism of various molecules, such as carbohydrates, lipids, and proteins. Additionally, this compound may affect the activity of enzymes involved in the synthesis and breakdown of hormones, such as cortisol and adrenaline.
実験室実験の利点と制限
The main advantage of using 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound can be used to synthesize a wide range of organic compounds and therapeutic drugs. However, this compound is not very soluble in water, which can limit its use in some experiments. Additionally, this compound is a relatively weak organic acid, which can make it difficult to use in some experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid. One potential direction is the development of new therapeutic drugs based on this compound. Additionally, this compound could be used in the development of new organic compounds, such as polymers and dyes. Additionally, this compound could be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, this compound could be used in the development of new methods for synthesizing organic compounds, such as microwave-assisted synthesis.
合成法
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-3,4-dimethoxyphenylacetic acid with sodium nitrite in acetic acid. This reaction produces this compound and sodium chloride. Another method involves the reaction of 2-chloro-3,4-dimethoxyphenylacetic acid with sodium acetate in acetic acid. This reaction produces this compound and sodium chloride. Additionally, this compound can be synthesized through the reaction of ethyl chloroformate with 2-chloro-3,4-dimethoxyphenylacetic acid. This reaction produces this compound and ethyl chloroformate.
特性
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNUQZAOVMRJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

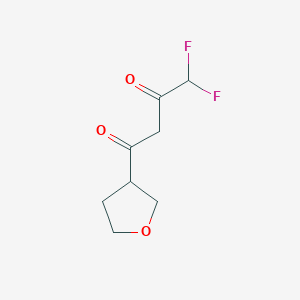
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)

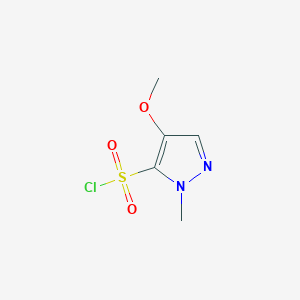

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
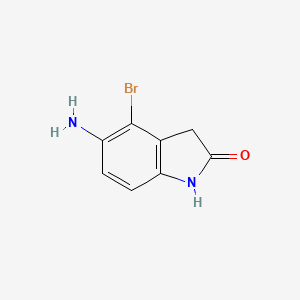
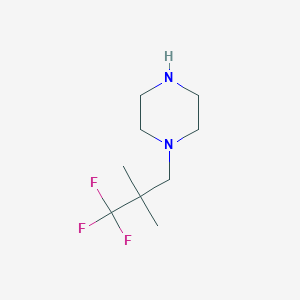
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)
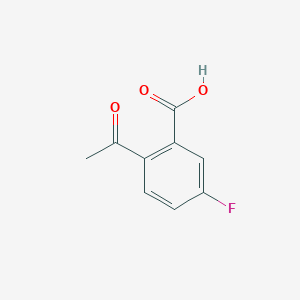
![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)

